molecular formula C16H23N7S B2604962 4-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2415571-12-7

4-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2604962
CAS No.: 2415571-12-7
M. Wt: 345.47
InChI Key: BGCUFESKQMFFOV-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring, a thiadiazole moiety, and a pyrrolidine group

Properties

IUPAC Name

2-methyl-5-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7S/c1-12-11-14(21-5-3-4-6-21)18-15(17-12)22-7-9-23(10-8-22)16-20-19-13(2)24-16/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCUFESKQMFFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN=C(S3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and thiadiazole groups through nucleophilic substitution reactions. The final step often involves the addition of the pyrrolidine group under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the pyrimidine core may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and are known for their antimicrobial and antiviral activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine core are widely studied for their therapeutic potential, particularly in cancer treatment.

    Piperazine Derivatives: These compounds are often used in pharmaceuticals for their ability to enhance drug solubility and bioavailability.

Uniqueness

4-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

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